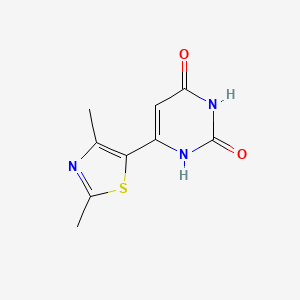

6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 2092190-05-9

Cat. No.: VC3136357

Molecular Formula: C9H9N3O2S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092190-05-9 |

|---|---|

| Molecular Formula | C9H9N3O2S |

| Molecular Weight | 223.25 g/mol |

| IUPAC Name | 6-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C9H9N3O2S/c1-4-8(15-5(2)10-4)6-3-7(13)12-9(14)11-6/h3H,1-2H3,(H2,11,12,13,14) |

| Standard InChI Key | UNFRSUIORANGLZ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)C2=CC(=O)NC(=O)N2 |

| Canonical SMILES | CC1=C(SC(=N1)C)C2=CC(=O)NC(=O)N2 |

Introduction

6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that combines both thiazole and pyrimidine rings, making it a significant molecule in medicinal chemistry. This compound is notable for its diverse biological activities, particularly in antimicrobial and anticancer research, which underscores its potential in drug development .

Synthesis Methods

The synthesis of 6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione typically involves a two-step process: the formation of the thiazole ring followed by the construction of the pyrimidine ring. A common synthetic route includes reacting 2,4-dimethylthiazole with a suitable pyrimidine precursor under controlled conditions to ensure high yield and purity.

Synthesis Steps

-

Thiazole Ring Formation: This step involves preparing the thiazole derivative, which can be achieved through various chemical reactions involving thiazole precursors.

-

Pyrimidine Ring Construction: The thiazole derivative is then reacted with a pyrimidine precursor to form the final compound.

Biological Activities and Applications

6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione exhibits significant antimicrobial and anticancer properties, making it a valuable target for further research and synthesis in medicinal chemistry. Its mechanism of action involves interaction with specific molecular targets within biological systems, such as enzymes or receptors that play critical roles in cellular signaling pathways.

Biological Activities Table

| Activity | Description |

|---|---|

| Antimicrobial Activity | Inhibits bacterial growth by targeting enzymes involved in cell wall synthesis. |

| Anticancer Activity | Interacts with enzymes or receptors involved in cancer cell proliferation pathways. |

Research Findings and Future Directions

Recent studies have highlighted the potential of 6-(2,4-dimethylthiazol-5-yl)pyrimidine-2,4(1H,3H)-dione as a precursor for synthesizing more complex heterocyclic compounds with enhanced biological activity. Further research is needed to explore its therapeutic applications fully and to optimize its synthesis for better yield and purity.

Future Research Directions

-

Therapeutic Applications: Investigate its potential as a drug candidate for treating bacterial infections and cancer.

-

Synthesis Optimization: Develop more efficient and cost-effective synthesis methods to improve yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume